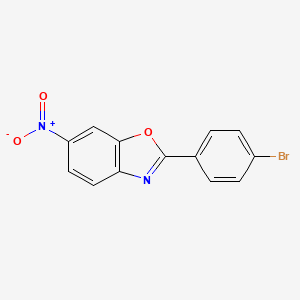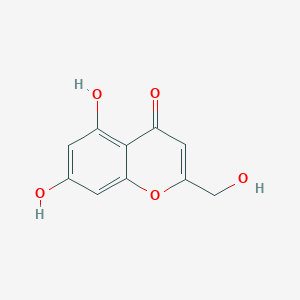
5-(4-Chlorophenyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)pentan-1-ol is an organic compound belonging to the class of alcohols It features a pentanol backbone with a 4-chlorophenyl group attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pentan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 5-(4-Chlorophenyl)pentane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-(4-Chlorophenyl)pentyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 5-(4-Chlorophenyl)pentanal or 5-(4-Chlorophenyl)pentanoic acid.
Reduction: 5-(4-Chlorophenyl)pentane.
Substitution: 5-(4-Chlorophenyl)pentyl chloride.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)pentan-1-ol depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby influencing its biological activity.
Comparación Con Compuestos Similares
4-Chlorobenzyl alcohol: Similar structure but lacks the pentanol backbone.
5-Phenylpentan-1-ol: Similar backbone but lacks the chlorine substituent on the phenyl ring.
4-Chlorophenylmethanol: Similar phenyl group with chlorine substituent but different carbon chain length.
Uniqueness: 5-(4-Chlorophenyl)pentan-1-ol is unique due to the combination of the 4-chlorophenyl group and the pentanol backbone, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1-4,9H2 |
Clave InChI |
RBJQEZFNBNNZNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)
![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)




![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)
